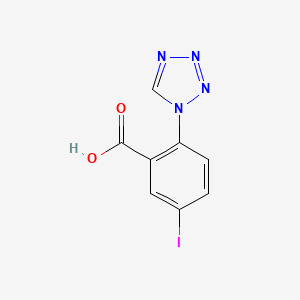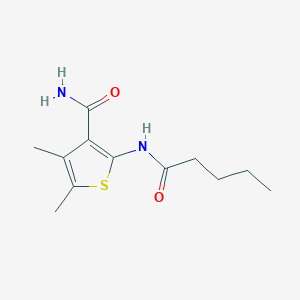![molecular formula C25H27N5O B2521483 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900886-33-1](/img/structure/B2521483.png)
2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a derivative of the pyrazolopyrimidinone family, which has been extensively studied for its potential pharmacological properties. The structural modifications in this family of compounds have been shown to affect their biological activity, including their potential as anti-inflammatory agents and receptor antagonists.
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives typically involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of lipophilic groups and acyl or carbamoyl moieties has been shown to be crucial for binding efficiency and selectivity to certain receptors, such as the human A3 adenosine receptor (hA3 AR) . The synthesis of these compounds can involve cyclization reactions and the careful selection of substituents to achieve the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by a bicyclic scaffold that can be modified at various positions to achieve selectivity and potency. For example, the introduction of a para-methoxy group on the phenyl ring or the presence of acyl groups on the 7-amino group has been found to be important for the binding to hA3 AR . The crystal structure of a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, revealed that molecules can form dimers via hydrogen bonds and are packed into layers by π-stacking interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolopyrimidinone derivatives can include cyclization and functionalization steps. The choice of reagents and conditions, such as the use of Ni(NO3)2 in the synthesis of triazolopyrimidinone derivatives, can influence the formation of the desired products and their subsequent biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect the compound's solubility, stability, and ability to interact with biological targets. For example, the presence of a basic amine group has been shown to be necessary for activity against σ1 receptors, and the nature of the substituents can greatly influence the selectivity and potency of the compounds .
Scientific Research Applications
Design and Synthesis in Drug Discovery
The chemical compound 2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, while not directly referenced in available literature, falls within the category of pyrazine derivatives, which have been widely studied for their potential in drug discovery and development. For instance, the design, synthesis, and molecular docking studies of pyrazine-containing 1,2,3-triazole derivatives demonstrate the significance of pyrazine derivatives in medicinal chemistry. These compounds have been synthesized with excellent yields and evaluated against selected drug targets of cancer and diabetes, highlighting their potential efficacy and application in therapeutic areas (Ruddarraju et al., 2017).
Anti-Platelet Aggregation Activity
Another important application of pyrazine derivatives is their role in anti-platelet aggregation. A study reported the anti-platelet aggregation activity of various pyrazine compounds, showcasing the potential of these derivatives in preventing thrombotic diseases. Alkyl- and arylpyrazines, particularly 2,3-diphenylpyrazines, were found to possess strong inhibitory activity, indicating the therapeutic potential of pyrazine derivatives in cardiovascular diseases (Ohta et al., 1997).
Anticonvulsant Activity and Sodium Channel Blocking
The synthesis and evaluation of 3-aminopyrroles, which can be chemically related to pyrazine derivatives, have shown considerable anticonvulsant activity and lack of neurotoxicity. Specifically, compounds like 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester exhibited high activity in neurogenic pain models, blocking sodium channels in a frequency-dependent manner. This highlights the potential of pyrazine derivatives in the development of new treatments for neuropathic pain and epilepsy (Unverferth et al., 1998).
Antimicrobial and Antitumor Applications
Pyrazine derivatives have also shown promise in antimicrobial and antitumor applications. Novel N-arylpyrazole-containing enaminones have been synthesized and evaluated against Helicobacter pylori, showcasing the antimicrobial potential of these compounds. Moreover, their cytotoxic effects against human breast and liver carcinoma cell lines have been screened, with some compounds exhibiting inhibitory effects comparable to those of standard drugs (Riyadh, 2011).
Corrosion Inhibition Performance
Beyond biomedical applications, pyrazine derivatives have been explored for their corrosion inhibition performance on steel surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate the adsorption properties of pyrazine compounds, revealing their potential as corrosion inhibitors. This highlights the versatility of pyrazine derivatives in various industrial applications, including the protection of metal surfaces against corrosion (Obot & Gasem, 2014).
Future Directions
properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-ylethyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O/c1-19-24(21-10-6-3-7-11-21)25-27-22(20-8-4-2-5-9-20)18-23(30(25)28-19)26-12-13-29-14-16-31-17-15-29/h2-11,18,26H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWASQQIXIWIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholin-4-yl)ethyl]-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)
![3-Benzyl-8-(2-(4-methoxyphenyl)acetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521401.png)



![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)
![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)
![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)
